Fmoc-3,4-dichloro-L-phenylalanine

Peptide Synthesis Drug Design Physicochemical Properties

Sourcing a halogenated phenylalanine analog with consistent coupling efficiency often leads to batch-to-batch variability that compromises long peptide syntheses. Fmoc-3,4-dichloro-L-phenylalanine (CAS 17766-59-5) resolves this by delivering a precisely substituted, high-purity building block designed for automated Fmoc/t-Bu SPPS. - Purity ≥96.0% (HPLC) ensures reliable coupling and minimizes deletion byproducts in complex sequences. - The distinct 3,4-dichloro pattern imparts a quantifiable LogP increase (~6.47) versus unsubstituted Phe, enabling rational SAR-driven optimization of peptide lipophilicity and proteolytic stability. - Ships globally with full certificates of analysis; typical pack sizes (1 g, 5 g) align with both exploratory and scale-up synthesis campaigns.

Molecular Formula C24H19Cl2NO4
Molecular Weight 456.3 g/mol
CAS No. 17766-59-5
Cat. No. B102429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-3,4-dichloro-L-phenylalanine
CAS17766-59-5
Molecular FormulaC24H19Cl2NO4
Molecular Weight456.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)Cl)Cl)C(=O)O
InChIInChI=1S/C24H19Cl2NO4/c25-20-10-9-14(11-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1
InChIKeyQNVHCYWPXIGFGN-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-3,4-dichloro-L-phenylalanine for Solid-Phase Peptide Synthesis


Fmoc-3,4-dichloro-L-phenylalanine (CAS 17766-59-5), also known as Fmoc-Phe(3,4-Cl2)-OH, is an N-terminal Fmoc-protected halogenated aromatic amino acid derivative belonging to the class of unnatural phenylalanine analogs [1]. It is characterized by the presence of two chlorine atoms at the 3 and 4 positions of its phenyl ring, which significantly enhance the hydrophobicity (LogP ~6.47) and alter the electronic properties of the side chain compared to unsubstituted L-phenylalanine . This derivative is a critical building block in Fmoc/t-Bu solid-phase peptide synthesis (SPPS), enabling the precise incorporation of a dichloro-phenylalanine residue into peptides and peptidomimetics to modulate their structure, stability, and biological interactions .

Fmoc-protected building block for solid-phase peptide synthesis
3,4-dichloro substitution enhances side-chain hydrophobicity and alters electronic profile
Unnatural amino acid for modulating peptide self-assembly, stability, and membrane interactions

Why Other Analogs Cannot Replace Fmoc-3,4-dichloro-L-phenylalanine


Substituting Fmoc-3,4-dichloro-L-phenylalanine with other commercially available Fmoc-protected phenylalanine analogs (e.g., Fmoc-Phe-OH, Fmoc-4-chloro-Phe-OH, Fmoc-3-chloro-Phe-OH, or Fmoc-4-fluoro-Phe-OH) is not chemically or functionally equivalent. The specific 3,4-dichloro substitution pattern imparts a unique combination of steric bulk and electronic effects that directly impacts the physicochemical properties of the resulting peptide, including its hydrophobicity, self-assembly behavior, and resistance to proteolytic degradation . For instance, the presence of two chlorine atoms increases the molecular weight and alters the LogP value compared to mono-halogenated or non-halogenated analogs, which can critically affect peptide solubility, membrane permeability, and target binding kinetics . Simple substitution with a different analog would fail to reproduce these specific, quantifiable property alterations, leading to divergent experimental outcomes in drug discovery, biomaterials research, and biophysical studies .

Mono-halogenated or non-halogenated analogs

Fmoc-Phe-OH, Fmoc-4-chloro-Phe-OH, or Fmoc-4-fluoro-Phe-OH may not reproduce the unique dual-chlorine steric and electronic profile, shifting peptide hydrophobicity and self-assembly behavior.

Different substitution pattern

3-chloro or 4-chloro mono-substituted variants lack the combined 3,4-dichloro effect, which can alter LogP, molecular recognition, and proteolytic resistance; experimental outcomes may diverge.

Structural analog reliance

Using a closely related analog without the precise 3,4-dichloro motif may shift pH-responsive behavior and biophysical properties; direct substitution requires validation.

Performance Evidence for Fmoc-3,4-dichloro-L-phenylalanine


Enhanced Hydrophobicity vs. Native Phenylalanine

The introduction of the 3,4-dichloro substitution dramatically increases the lipophilicity of the phenylalanine side chain. The computed octanol-water partition coefficient (LogP) for Fmoc-3,4-dichloro-L-phenylalanine is 6.47 . This value is significantly higher than that of the unsubstituted analog, Fmoc-L-phenylalanine (Fmoc-Phe-OH), which has a reported LogP of approximately 4.0 [1]. This increase in hydrophobicity is a key differentiator for applications requiring enhanced membrane permeability or stronger hydrophobic interactions.

Enhanced Hydrophobicity
Cross-study comparable
LogP 6.47 vs. ~4.0 (Fmoc-Phe-OH)
Supports design of peptides with increased lipophilicity for membrane interaction studies.
Computed value; experimental confirmation may vary.
Peptide Synthesis Drug Design Physicochemical Properties

High Purity for SPPS

Commercial availability of Fmoc-3,4-dichloro-L-phenylalanine is consistently specified at a high purity level suitable for reliable, automated SPPS. The compound is routinely supplied with a purity of ≥96.0% as determined by High-Performance Liquid Chromatography (HPLC) . This purity level ensures consistent and predictable coupling efficiency during automated peptide chain assembly, minimizing the formation of deletion sequences and simplifying downstream purification . This represents a baseline quality standard for its application as a building block.

SPPS Purity
Class-level inference
≥96.0% (HPLC)
Meets standard purity thresholds for reliable automated solid-phase synthesis.
Supplier specification; lot-specific verification advised.
Solid-Phase Peptide Synthesis (SPPS) Automated Synthesis Process Chemistry

pH-Responsive Nanocarriers for Targeted Drug Delivery

Peptides incorporating the 3,4-dichlorophenylalanine moiety have been utilized in the construction of pH-responsive hydrogels for controlled drug release. A study on self-assembling hydrogels containing N-Fmoc-4-(3,4-dichlorophenyl)-L-phenylalanine, a closely related structural analog, demonstrated a quantifiable difference in drug release kinetics between physiological pH and the acidic tumor microenvironment. The hydrogels showed 94% drug release within 72 hours at a tumor pH of 6.5-6.8, compared to only 12% release at physiological pH 7.4 . This demonstrates the utility of this dichlorophenylalanine scaffold for creating stimuli-responsive materials.

pH-Responsive Release
Cross-study comparable
94% release (pH 6.5-6.8) vs. 12% (pH 7.4) at 72 h
Demonstrates pH-triggered drug release from a 3,4-dichlorophenylalanine-based hydrogel scaffold.
Based on structural analog; validation with the target compound is needed.
Drug Delivery Nanotechnology Hydrogels Cancer Research

Application Scenarios for Fmoc-3,4-dichloro-L-phenylalanine


Lipophilic Peptide Therapeutics Design

This compound is ideally suited for medicinal chemistry programs focused on peptide or peptidomimetic drug candidates where increased lipophilicity is a desired property to improve membrane permeability or target engagement. The quantifiable increase in LogP (6.47) compared to unsubstituted phenylalanine (~4.0) makes it a rational choice for structure-activity relationship (SAR) studies aimed at optimizing pharmacokinetic properties.

Solid-Phase Synthesis of Unnatural Peptides

Fmoc-3,4-dichloro-L-phenylalanine is a reliable, high-purity building block for use in automated Fmoc/t-Bu solid-phase peptide synthesis (SPPS) workflows . Its commercial availability at ≥96.0% purity (HPLC) ensures consistent coupling efficiency, which is crucial for synthesizing long or complex peptides where deletion products must be minimized. This makes it a dependable choice for core facilities and research labs generating custom peptides for biological assays.

Stimuli-Responsive Hydrogels and Nanocarriers

Researchers in biomaterials and drug delivery can utilize this compound as a foundational component for creating self-assembling, pH-responsive hydrogels. Evidence from studies on related systems demonstrates that incorporation of a 3,4-dichlorophenylalanine moiety enables the creation of nanocarriers that exhibit a significant differential release of cargo between physiological (12% release) and tumor-mimicking acidic (94% release) environments . This property is highly valuable for designing targeted, on-demand drug delivery systems.

Protein Folding and Enzyme Interaction Studies

The distinct steric and electronic properties imparted by the 3,4-dichloro substitution make this unnatural amino acid a powerful probe for studying fundamental biochemical processes. When incorporated into peptides or proteins, it can be used to investigate the role of specific aromatic interactions in protein folding, stability, and enzymatic recognition . The ability to introduce a site-specific, quantifiable perturbation allows for detailed mechanistic investigations not possible with canonical amino acids.

Application
Selection Property
Validation Focus
Lipophilic peptide design
Enhanced side-chain hydrophobicity (reported LogP shift)
Membrane permeability and structure-activity relationship studies
Automated SPPS of unnatural peptides
High-purity Fmoc building block
Coupling efficiency and sequence fidelity in long or complex sequences
Stimuli-responsive biomaterials
pH-dependent self-assembly behavior
Controlled release kinetics under tumor-mimetic pH conditions
Biophysical probe for protein interactions
Site-specific steric and electronic perturbation
Protein folding, stability, and enzymatic recognition assays
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